
Aluminum, trioctacosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, trioctacosyl-: is a chemical compound with the formula Al(C_28H_57)_3. It is an organoaluminum compound, which means it contains aluminum bonded to carbon atoms. This compound is part of a broader class of organometallic compounds that have significant applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, trioctacosyl- typically involves the reaction of aluminum with long-chain alkyl halides. One common method is the reaction of aluminum with octacosyl chloride (C_28H_57Cl) in the presence of a suitable solvent. The reaction can be represented as follows: [ 2Al + 3C_{28}H_{57}Cl \rightarrow Al(C_{28}H_{57})_3 + AlCl_3 ]
Industrial Production Methods: Industrial production of Aluminum, trioctacosyl- often involves large-scale batch reactors where aluminum and octacosyl chloride are reacted under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Aluminum, trioctacosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding alkyl radicals.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The alkyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Aluminum oxide (Al_2O_3) and alkyl radicals.
Reduction: Aluminum hydrides (AlH_3).
Substitution: Alkyl halides (C_28H_57X, where X is a halogen).
Scientific Research Applications
Chemistry: Aluminum, trioctacosyl- is used as a catalyst in various organic reactions, including polymerization and alkylation reactions. Its ability to form stable complexes with other molecules makes it valuable in synthetic chemistry.
Biology: In biological research, Aluminum, trioctacosyl- is used to study the interactions between metal ions and biological molecules. It is also used in the development of metal-based drugs and diagnostic agents.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents. It is also investigated for its antimicrobial properties.
Industry: In the industrial sector, Aluminum, trioctacosyl- is used in the production of high-performance materials, including coatings and adhesives. Its ability to enhance the properties of polymers makes it valuable in the manufacturing of advanced materials.
Mechanism of Action
The mechanism of action of Aluminum, trioctacosyl- involves its ability to form stable complexes with other molecules. The aluminum atom in the compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can then interact with molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved in these interactions often include coordination chemistry and redox reactions.
Comparison with Similar Compounds
Triethylaluminum (Al(C_2H_5)_3): A simpler organoaluminum compound used in polymerization reactions.
Trimethylaluminum (Al(CH_3)_3): Another organoaluminum compound with applications in chemical vapor deposition.
Triisobutylaluminum (Al(C_4H_9)_3): Used as a co-catalyst in Ziegler-Natta polymerization.
Uniqueness: Aluminum, trioctacosyl- is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties. These long chains enhance its solubility in non-polar solvents and its ability to form stable complexes with large molecules. This makes it particularly valuable in applications requiring high stability and solubility.
Properties
CAS No. |
6651-27-0 |
|---|---|
Molecular Formula |
C84H171Al |
Molecular Weight |
1208.2 g/mol |
IUPAC Name |
tri(octacosyl)alumane |
InChI |
InChI=1S/3C28H57.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-28H2,2H3; |
InChI Key |
MCJULJJJLMTEFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


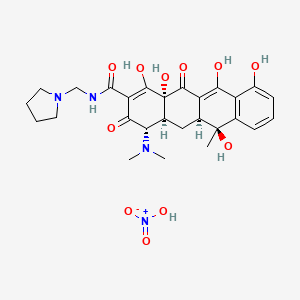
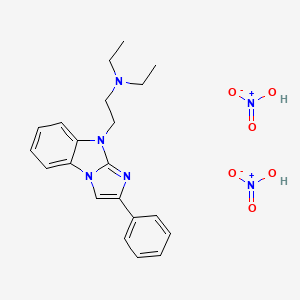
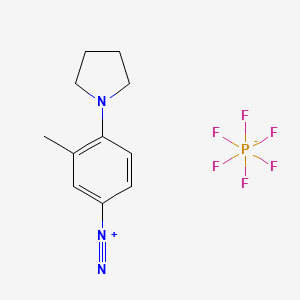
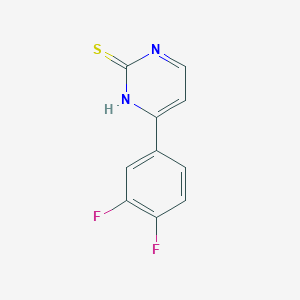
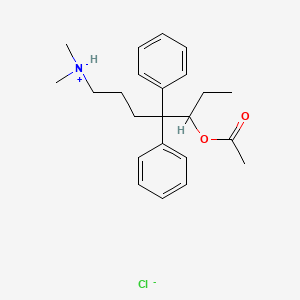
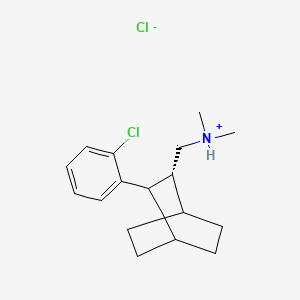
![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)
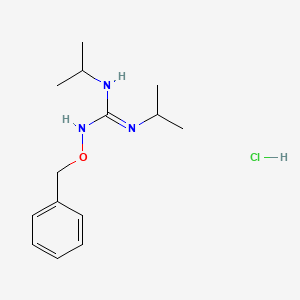
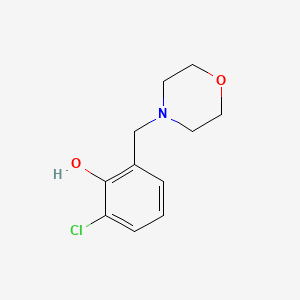
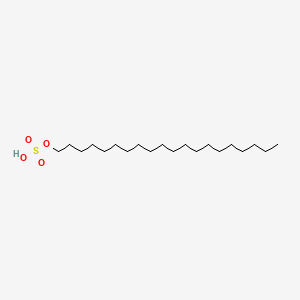

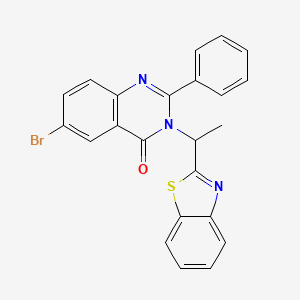
![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
